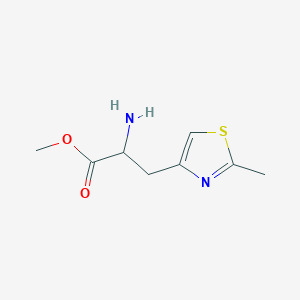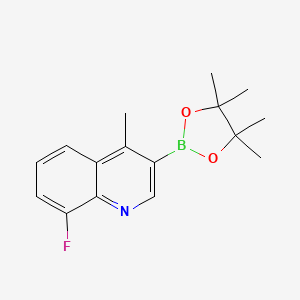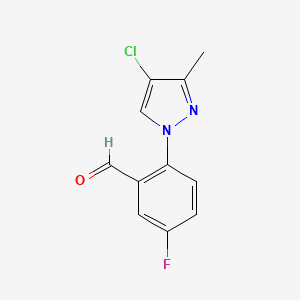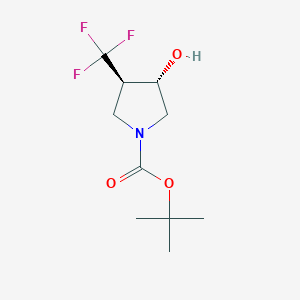
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-(Methoxymethyl)phenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C10H13ClO4S} + \text{ClSO3H} \rightarrow \text{C10H13ClO4S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Nitrated or Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the resulting product .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the aromatic and ether functionalities.
Benzenesulfonyl Chloride: Contains an aromatic ring but lacks the methoxymethyl and ether groups.
Tosyl Chloride: A commonly used sulfonyl chloride with a toluene ring, often used in organic synthesis.
Uniqueness
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is unique due to its combination of an aromatic ring, ether linkage, and methoxymethyl group. This structure provides distinct reactivity and allows for the formation of a wide range of derivatives, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H13ClO4S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
2-[3-(methoxymethyl)phenoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-8-9-3-2-4-10(7-9)15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |
Clave InChI |
LLGMVUBFPHUNPT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


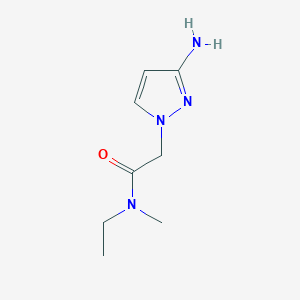
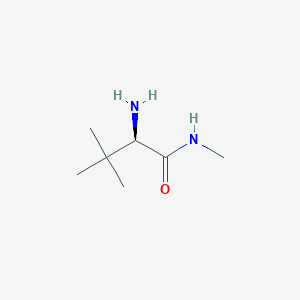
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
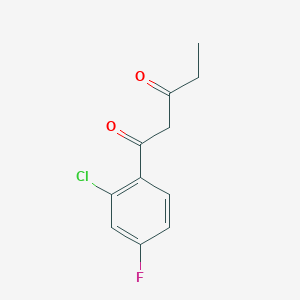
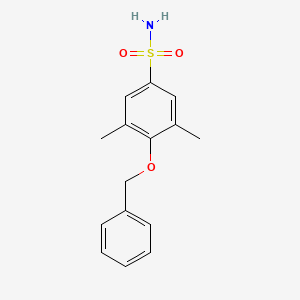
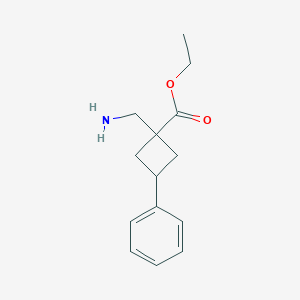
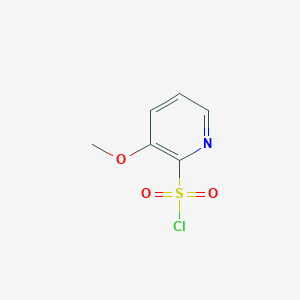
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
